2-bromo-N-(furan-2-ylmethyl)-4-methylaniline
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Overview
Description
2-bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound with the molecular formula C12H12BrNO It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the para position.
N-alkylation: The brominated intermediate is then subjected to N-alkylation with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The furan ring and the aniline moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Scientific Research Applications
2-bromo-N-(furan-2-ylmethyl)-4-methylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the aniline moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an aniline moiety.
2-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
Uniqueness
2-bromo-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both a bromine atom and a furan-2-ylmethyl group on the aniline scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3 |
InChI Key |
RBHWXVRSVGVVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CO2)Br |
Origin of Product |
United States |
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